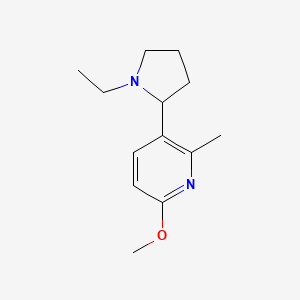

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a pyridine derivative featuring a 1-ethylpyrrolidin-2-yl substituent at position 3, a methoxy group at position 6, and a methyl group at position 2. The ethylpyrrolidinyl moiety is a common feature in antipsychotics and prokinetic agents, suggesting possible interactions with dopamine receptors . The methoxy and methyl groups may influence solubility, bioavailability, and target binding specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Analogues

Levosulpiride

- Structure : N-[[(2S)-1-ethylpyrrolidin-2-yl] methyl]-2-methoxy-5-sulfamoyl benzamide .

- Key Differences :

- Central benzamide core vs. pyridine in the target compound.

- Additional sulfamoyl group at position 5 on the benzene ring.

- Pharmacology : Dopamine D2 receptor antagonist; used as an antipsychotic and gastrointestinal prokinetic agent .

Eticlopride

- Structure : 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl] methyl}-6-hydroxy-2-methoxybenzamide .

- Key Differences :

- Chlorine and hydroxy substituents on the benzene ring.

- Benzamide backbone vs. pyridine in the target compound.

- Pharmacology : High-affinity D2/D3 receptor antagonist; used in neurological research .

Raclopride

- Structure : (S)-3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide .

- Key Differences :

- Dichloro and hydroxy groups on the benzene ring.

- Benzamide scaffold vs. pyridine in the target compound.

- Pharmacology : Selective D2/D3 antagonist; widely used in PET imaging .

Pyridine-Based Analogues

- Examples: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone ():

- Structure: Pyrrolidin-1-yl at position 6, ethanone at position 3.

- Key Differences : Lacks the ethylpyrrolidin-2-yl and methyl groups present in the target compound .

- Structure : Acrylate ester at position 3.

- Key Differences : Functionalized with an acrylate group, altering electronic properties .

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

*Estimated based on molecular formula (C13H20N2O).

Key Observations

Structural Impact on Pharmacology: Benzamide derivatives (Levosulpiride, Eticlopride, Raclopride) exhibit confirmed D2 antagonism, attributed to the benzamide scaffold and polar substituents (e.g., sulfamoyl, hydroxy) enhancing receptor binding .

Role of Substituents :

- The ethylpyrrolidinyl group is conserved across analogs, critical for dopamine receptor interaction.

- Methoxy and methyl groups in the target compound may stabilize the pyridine ring electronically, influencing metabolic stability .

Biological Activity

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, also known by its CAS number 1352519-62-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- CAS Number : 1352519-62-0

The compound features a pyridine ring substituted with an ethylpyrrolidine moiety and a methoxy group, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0048 | |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0098 | |

| Candida albicans | 0.039 |

These results indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. The following table details the antifungal MIC values against selected fungal strains:

The efficacy against these fungi further supports the compound's potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyridine Ring : The presence of the pyridine ring is crucial for interaction with bacterial cell membranes.

- Ethylpyrrolidine Substitution : This moiety may enhance lipophilicity, improving membrane penetration.

- Methoxy Group : Electron-donating groups like methoxy can increase antimicrobial potency by stabilizing the active form of the compound.

Case Studies

A notable case study involved the evaluation of various derivatives of pyridine compounds, including this compound, which demonstrated significant antibacterial effects in vitro. The study highlighted that modifications to the substituents on the pyridine ring could lead to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, and how can reaction conditions be optimized for high yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine and pyrrolidine derivatives. Key steps include:

- Reagent selection : Use tert-butyldimethylsilyl (TBS) or methoxy groups to protect reactive sites during synthesis .

- Temperature control : Maintain 60–80°C in polar aprotic solvents (e.g., dichloromethane or ethanol) to balance reaction rate and side-product formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substitution patterns (e.g., ethylpyrrolidinyl and methoxy groups) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to extremes of pH (2–12), temperature (40–80°C), and UV light. Monitor decomposition via HPLC at 0, 24, and 48 hours .

- Storage recommendations : Store at –20°C under inert gas (argon) to minimize oxidation of the pyrrolidine ring .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computational VCD spectra to assign absolute configurations .

- Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to resolve twinning in chiral crystals .

Q. How should researchers address contradictions between computational predictions and experimental data regarding this compound’s reactivity?

Methodological Answer:

- Multi-method validation : Cross-check Density Functional Theory (DFT) predictions with kinetic studies (e.g., stopped-flow UV-Vis for reaction intermediates) .

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between computed and observed bond energies. Adjust basis sets (e.g., B3LYP/6-311++G**) for improved accuracy .

Q. What advanced techniques can elucidate the compound’s role in structure-activity relationships (SAR) for drug discovery?

Methodological Answer:

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy groups to study electronic effects on receptor binding .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to predict binding affinities and guide SAR .

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

- Multi-software validation : Compare SHELXL refinements with results from Phenix or Olex2 to identify systematic errors (e.g., absorption corrections) .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution and reduce noise in electron density maps .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vitro?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human or rodent) and NADPH cofactors. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards .

- Enzyme inhibition studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine |

InChI |

InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3 |

InChI Key |

MMKQKUZRIJAQFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=C(N=C(C=C2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.